1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- typically involves multiple steps. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium hydroxide for pH adjustment . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium hydroxide, and catalysts for specific transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in disease progression, particularly in cancer . The compound’s molecular targets include fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- can be compared with other similar compounds such as:
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[3,2-b]pyridin-6-ol
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H8BrN5O |
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Molecular Weight |
306.12 g/mol |
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C11H8BrN5O/c12-8-3-7(18)9-5(4-15-10(9)17-8)6-1-2-14-11(13)16-6/h1-4H,(H2,13,14,16)(H2,15,17,18) |
InChI Key |
AEXWQVPSWRHOIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=CNC3=C2C(=O)C=C(N3)Br)N |
Origin of Product |
United States |
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